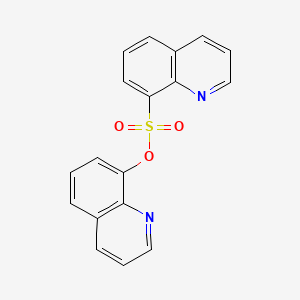

Quinolin-8-yl quinoline-8-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolin-8-yl quinoline-8-sulfonate is a chemical compound with the molecular formula C18H12N2O3S . It is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives have been extensively used in medicinal chemistry due to their diverse spectrum of activities and numerous uses in industrial and synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of Quinolin-8-yl quinoline-8-sulfonate is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The crystal structure of similar compounds has been found to be stabilized by C—H⋯O intermolecular hydrogen bonds .Chemical Reactions Analysis

Quinoline derivatives have been known to undergo various chemical reactions. For instance, 8-Hydroxyquinoline (8HQ), a related compound, has been found to initiate redox reactions that alter intracellular signaling, leading to antiangiogenesis and inhibition of tumor cell growth .Physical And Chemical Properties Analysis

The physical and chemical properties of Quinolin-8-yl quinoline-8-sulfonate can be inferred from its molecular structure. It is a weak tertiary base that can react with acids to produce salts .Scientific Research Applications

1. Synthetic Applications

Quinolin-8-yl quinoline-8-sulfonate and its derivatives find extensive applications in synthetic chemistry. For instance, the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position was developed using sodium sulfinates as sulfide sources. This process generates environmentally benign byproducts and yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields (Xia et al., 2016). Furthermore, the intermolecular amidation of quinoline N-oxides with sulfonamides under metal-free conditions has been successfully developed, which affords N-(quinolin-2-yl)sulfonamides in satisfactory to excellent yields (Yu et al., 2017).

2. Antimicrobial and Anticancer Activity

Quinolin-8-yl quinoline-8-sulfonate derivatives have been synthesized and evaluated for their antimicrobial and anticancer potential. For example, novel 2‐substituted quinolin‐4‐yl‐benzenesulfonate derivatives have shown significant antiproliferative activity, particularly against human lymphoblastic leukemia and various solid tumor cell growths in culture (Kakadiya et al., 2011). Additionally, hybrid quinoline-sulfonamide complexes have been synthesized, showing promising antibacterial and antifungal activities (Diaconu et al., 2020).

Mechanism of Action

Target of Action

Quinolin-8-yl quinoline-8-sulfonate is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Mode of Action

Quinoline derivatives have been known to exhibit their effects through different mechanisms . They provide high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Biochemical Pathways

For instance, compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities .

Result of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Future Directions

Quinoline and its derivatives have been the focus of numerous research studies due to their wide range of applications in medicinal chemistry. Future research directions may include the development of new synthesis methods that are more environmentally friendly, as well as further exploration of the biological and pharmaceutical activities of these compounds .

properties

IUPAC Name |

quinolin-8-yl quinoline-8-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3S/c21-24(22,16-10-2-6-14-8-4-12-20-18(14)16)23-15-9-1-5-13-7-3-11-19-17(13)15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHHKEBJRWPYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-yl quinoline-8-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2622551.png)

![N-(4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2622560.png)

![2-Methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2622561.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2622564.png)

![Ethyl 1-(7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2622571.png)